molecular formula C22H21FN2OS B2772971 (Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide CAS No. 463358-00-1

(Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide

Cat. No. B2772971
CAS RN: 463358-00-1
M. Wt: 380.48
InChI Key: SIMCZFIJCUYOFT-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • ChemSpider ID : 2456456 .

Molecular Structure Analysis

The molecular structure of (Z)-N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide consists of a thiazole ring, a fluorobenzyl group, and an acrylamide moiety. The (Z) configuration indicates the geometry around the double bond in the acrylamide portion .

Scientific Research Applications

Synthesis and Anticancer Applications

Acrylamide derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. For example, a study synthesized 2-anilinonicotinyl-linked acrylamide conjugates showing promising cytotoxicity, specifically against the A549 human lung adenocarcinoma epithelial cell line, indicating potential as anticancer agents (Kamal et al., 2014).

Adsorption and Environmental Applications

Acrylamide-based monomers have been utilized in creating new chelating resins for the adsorption of heavy metals, such as Copper(II) and Chromium(III) ions from aqueous solutions, demonstrating environmental remediation potential (Saçmacı et al., 2010).

Agricultural Applications

Research on acrylate derivatives has identified their herbicidal activities, suggesting potential use in developing new classes of herbicides. For instance, certain cyanoacrylates demonstrated good herbicidal activities, highlighting the role of specific groups for enhancing herbicidal effectiveness (Wang et al., 2004).

Polymer Science and Material Engineering

Acrylamide copolymers have been explored for various applications in material science, including the creation of thermo- and pH-sensitive materials. Studies have focused on synthesizing copolymers with unique properties such as color change under different conditions, indicating applications in smart materials and sensors (Fleischmann & Ritter, 2013).

Chemical Synthesis and Methodology

Acrylamide derivatives have been employed as building blocks in chemical synthesis, leading to the creation of a wide range of heterocyclic compounds. These compounds have been assessed for various biological activities, including antimicrobial properties, underscoring the versatility of acrylamide derivatives in synthetic chemistry (Elmagd et al., 2017).

properties

IUPAC Name

(Z)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2OS/c1-15(2)18-8-3-16(4-9-18)7-12-21(26)25-22-24-14-20(27-22)13-17-5-10-19(23)11-6-17/h3-12,14-15H,13H2,1-2H3,(H,24,25,26)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMCZFIJCUYOFT-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.